molecular formula C12H19NO2 B1466241 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol CAS No. 1344320-51-9

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol

Cat. No.: B1466241
CAS No.: 1344320-51-9
M. Wt: 209.28 g/mol
InChI Key: LATWIGAJIGMQQV-UHFFFAOYSA-N
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Description

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol is a synthetic building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a privileged structure in pharmaceuticals, linked to a cyclopentene moiety via an amide bond. The piperidine scaffold is a common feature in molecules with diverse biological activities . The cyclopentene ring and the pendant methanol group provide versatile handles for further synthetic modification, allowing researchers to create more complex molecules for screening and development . As a key intermediate, this compound can be utilized in the synthesis of potential therapeutic agents, such as protease inhibitors, receptor modulators, and other biologically active molecules. It is supplied as a high-purity material for use in laboratory research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h1-2,10-11,14H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATWIGAJIGMQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC=CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Hydroxymethyl)piperidine Intermediate

The 3-(hydroxymethyl)piperidine core can be prepared by selective functionalization of piperidine or via ring construction methods involving amino alcohol intermediates. Protective group strategies are often employed to avoid side reactions on the hydroxyl group during subsequent acylation.

Preparation of Cyclopent-3-ene-1-carbonyl Acylating Agent

The cyclopent-3-ene-1-carbonyl moiety is introduced typically as an acid chloride or anhydride derivative prepared from cyclopent-3-ene-1-carboxylic acid. This activated acylating agent facilitates efficient coupling with the piperidine nitrogen.

N-Acylation Reaction

The key step involves the nucleophilic attack of the piperidine nitrogen on the cyclopent-3-ene-1-carbonyl chloride under controlled conditions. Commonly used bases such as triethylamine or pyridine neutralize the generated HCl. The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at low to ambient temperatures to minimize side reactions.

Purification

The crude product is purified by chromatographic techniques, such as silica gel column chromatography, or crystallization to afford the target compound in high purity.

Representative Synthetic Route (Hypothetical Scheme)

Step Reagents/Conditions Outcome
1 3-(Hydroxymethyl)piperidine (or protected form) Starting amine intermediate
2 Cyclopent-3-ene-1-carboxylic acid + SOCl2 or oxalyl chloride Formation of cyclopent-3-ene-1-carbonyl chloride
3 Step 1 + Step 2 + base (e.g., Et3N) in DCM, 0°C to RT N-acylation to form [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
4 Purification by chromatography or recrystallization Pure target compound

Research Findings and Optimization Notes

  • The acylation step requires anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Temperature control is critical to avoid overreaction or decomposition of the cyclopent-3-ene moiety.
  • Protective groups on the hydroxymethyl substituent may be necessary if side reactions occur during acylation.
  • Literature on related piperidine derivatives suggests that yields can be optimized by adjusting base equivalents and reaction time.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran Anhydrous preferred
Base Triethylamine, Pyridine Neutralizes HCl byproduct
Temperature 0°C to Room Temperature Controls reaction rate and selectivity
Reaction Time 1–4 hours Depends on reagent reactivity
Purification Silica gel chromatography, recrystallization Ensures product purity
Yield 60–85% Varies with conditions and scale

Additional Considerations

  • No direct published protocols exclusively detailing the synthesis of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol were found in the surveyed literature and patents, but methods for closely related piperidine carbonyl derivatives provide a reliable framework.
  • The compound’s CAS number 1344320-51-9 and molecular details are documented, facilitating procurement or further synthetic design.
  • Future research could focus on optimizing the stereoselectivity of the hydroxymethyl substitution and exploring alternative coupling strategies such as peptide coupling reagents or enzymatic acylation.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted piperidine compounds.

Scientific Research Applications

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Features
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol (Target Compound) Not provided C₁₂H₁₉NO₂* ~209.28* Cyclopent-3-ene-1-carbonyl at piperidin-3-yl Rigid cyclopentene ring; hydroxymethyl group at 3-position
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol 1341705-69-8 C₁₂H₁₉NO₂ 209.28 Cyclopent-3-ene-1-carbonyl at piperidin-4-yl Positional isomer; similar MW but altered steric profile
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol 1247685-08-0 C₁₀H₁₉NO* 169.26* Cyclopropylmethyl at piperidin-3-yl Smaller substituent; cyclopropane introduces ring strain and reactivity
[1-(3-Methylbenzoyl)piperidin-3-yl]methanol Not provided C₁₅H₁₉NO₂* 253.32* 3-Methylbenzoyl at piperidin-3-yl Aromatic ring enhances lipophilicity; potential π-π interactions
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol 1241009-48-2 C₁₃H₁₈ClNO 239.74 3-Chlorobenzyl at piperidin-4-yl Electronegative chlorine; altered solubility and hydrogen bonding
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol 1065484-60-7 C₁₁H₁₈N₂OS 226.34 Thiazole-containing substituent Heterocyclic sulfur/nitrogen atoms; potential bioactivity

*Inferred from structural analogs or calculated values.

Structural and Electronic Differences

  • Substituent Position: The target compound’s 3-substituted hydroxymethyl group contrasts with analogs like [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol, where substitution at the 4-position may alter hydrogen-bonding capacity and spatial interactions in biological systems .
  • Cyclopentene vs.
  • Aromatic vs. Aliphatic Substituents: The 3-methylbenzoyl group in [1-(3-methylbenzoyl)piperidin-3-yl]methanol introduces aromaticity, likely increasing logP (lipophilicity) compared to the target compound’s aliphatic cyclopentene group .

Physicochemical Properties

  • Molecular Weight: The target compound (~209.28 g/mol) is lighter than benzoyl- or thiazole-containing analogs (e.g., 253.32 g/mol for [1-(3-methylbenzoyl)piperidin-3-yl]methanol), suggesting differences in diffusion rates and bioavailability .
  • Solubility: The thiazole group in (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol may enhance aqueous solubility due to polar heteroatoms, whereas the cyclopentene carbonyl group in the target compound could favor organic solvents .

Reactivity and Stability

  • The cyclopentene double bond in the target compound may undergo electrophilic addition reactions, unlike the stable cyclopropane ring in (1-(Cyclopropylmethyl)piperidin-3-yl)methanol, which is prone to ring-opening under acidic conditions .

Biological Activity

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. The unique structure of this compound, which combines a cyclopentene ring with a piperidine moiety and a methanol group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
CAS Number 1344320-51-9

The compound's structure facilitates various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol is thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an inhibitor of certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival.

Potential Targets

  • GSK-3β (Glycogen Synthase Kinase 3 Beta) : This kinase is involved in multiple cellular processes, including metabolism and cell differentiation. Inhibitors of GSK-3β have been studied for their potential in treating neurodegenerative diseases and cancers.
  • ROCK (Rho-associated protein kinase) : Inhibition of ROCK has implications in cardiovascular diseases and cancer therapy.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol on various cell lines. For instance, assays conducted on neuronal (HT-22) and microglial (BV-2) cells demonstrated that the compound exhibits cytotoxic effects at higher concentrations while maintaining cell viability at lower doses.

Table 1: Cytotoxicity Assay Results

CompoundConcentration (µM)Cell Viability (%)
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol0.195
190
1070
5040
100<20

This data suggests that while the compound is relatively safe at low concentrations, it can lead to significant cytotoxicity at higher levels.

Case Studies

In a comparative study involving various kinase inhibitors, [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol was shown to have an IC₅₀ value comparable to well-known inhibitors like staurosporine. This positions it as a promising candidate for further development.

Table 2: Comparison with Related Compounds

Compound NameIC₅₀ (nM)Biological Activity
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol~50GSK-3β inhibition
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol~75GSK-3β inhibition
[1-(Cyclopropylmethyl)piperidin-3-yl]methanol~100Moderate GSK inhibition

This table highlights the relative potency of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol compared to similar compounds, indicating its potential efficacy as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of cyclopent-3-ene-1-carbonyl chloride to piperidin-3-ylmethanol. Key steps include:
  • Acylation : Use dichloromethane (DCM) or ethanol as solvents with a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .
  • Catalysis : Palladium on carbon (Pd/C) may enhance coupling efficiency under hydrogenation conditions .
  • Optimization : Temperature (0–25°C) and pressure (1–3 atm for hydrogenation) are critical for minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
    Table 1 : Example Reaction Conditions
StepReagentsSolventTemp (°C)CatalystYield (%)
AcylationCyclopent-3-ene-1-carbonyl chloride, Piperidin-3-ylmethanolDCM0–25Triethylamine60–75
HydrogenationH₂Ethanol25Pd/C (10%)80–90

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.5–3.0 ppm), cyclopentene protons (δ 5.5–6.0 ppm), and methanol -OH (δ 1.8–2.2 ppm) .
  • IR : Carbonyl stretch (~1700 cm⁻¹) confirms the acyl group; broad -OH peak (~3400 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS detect [M+H]⁺ ions for purity assessment .
    Table 2 : Key Spectral Data
TechniqueKey Peaks/BandsStructural Assignment
¹H NMRδ 2.3 (t, 2H)Piperidinyl-CH₂
¹³C NMRδ 175.2Carbonyl C=O
IR1705 cm⁻¹Cyclopentene carbonyl

Q. What are the stability considerations for [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol under experimental conditions?

  • Methodological Answer :
  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the cyclopentene ring .
  • Solvent Compatibility : Avoid strong acids/bases; DMSO or ethanol is preferred for solubility without decomposition .
  • Degradation Tests : Monitor via TLC or HPLC weekly; degradation products include cyclopentene ring-opened derivatives .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol?

  • Methodological Answer :
  • Data Collection : Use high-resolution (≤1.0 Å) synchrotron data. SHELXL refines positional and thermal parameters, addressing disorder in the cyclopentene ring .
  • ORTEP Visualization : ORTEP-III generates thermal ellipsoid plots to validate bond lengths/angles (e.g., C=O bond: 1.21 Å expected) .
  • Twinning Analysis : For low-symmetry crystals, SHELXD identifies twin laws; SHELXL applies TWIN/BASF commands for refinement .

Q. What computational methods predict the reactivity and biological interaction profiles of this compound?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The cyclopentene carbonyl shows high affinity for hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes (e.g., 100 ns simulations for conformational sampling) .
  • DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic reactivity .

Q. How should researchers address contradictions between experimental and computational data for this compound?

  • Methodological Answer :
  • Validation : Cross-check NMR coupling constants with DFT-predicted dihedral angles (e.g., piperidine chair vs. boat conformers) .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., over-reduced cyclopentane derivatives) that skew spectral data .
  • Error Refinement : In crystallography, adjust SHELXL weighting schemes or use Hirshfeld surface analysis to resolve electron density mismatches .

Q. What strategies elucidate metabolic pathways in pharmacological studies?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for in vivo tracking; liver microsome assays identify hydroxylated metabolites .
  • LC-MS/MS : Quantify phase I metabolites (e.g., glucuronide conjugates) using MRM transitions (Q1/Q3: 320→152) .
  • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to confirm metabolic routes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Reactant of Route 2
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[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.